molecular formula C14H11FN2S2 B2593708 N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 891083-03-7

N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2593708
CAS No.: 891083-03-7
M. Wt: 290.37
InChI Key: GBSVWBVMWOPXSM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a synthetic small molecule featuring a benzothiazole core, a structure of high significance in medicinal chemistry. Compounds based on the benzothiazole scaffold, particularly those with fluorophenyl and thioether substituents, are frequently investigated as potent cytotoxic agents and for their ability to interact with key biological targets. Related benzothiazole analogues have demonstrated substantial research value in oncology, showing mechanisms of action that include the induction of DNA damage and activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and the initiation of mitochondrial-dependent apoptosis . Furthermore, such structures are explored as potential kinase inhibitors, targeting enzymes like MAPK14 (p38α), which plays a critical role in cellular stress response pathways . The incorporation of a methylthio group at the 6-position is a strategic modification aimed at enhancing the molecule's binding affinity and metabolic properties. This compound is supplied for research purposes to support the development of novel therapeutic agents, primarily in the field of anticancer drug discovery. It is intended for use in in vitro assays only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S2/c1-18-11-6-7-12-13(8-11)19-14(17-12)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSVWBVMWOPXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 2-chlorobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to yield sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives. While specific conditions for this compound are not explicitly detailed in the literature, analogous benzothiazole systems suggest the use of oxidizing agents like H₂O₂ in acetic acid or meta-chloroperbenzoic acid (mCPBA).

Key Applications :

  • Biological Activity Modulation : Oxidation enhances polarity, potentially improving solubility for pharmacological studies .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom on the para-position of the phenyl ring activates the aromatic system for NAS.

ReactantConditionsProductReference
Amines (R-NH₂)K₂CO₃, DMF, 80°CN-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine derivatives with substituted aryl groups
Alkoxides (RO⁻)NaH, THF, refluxEther-functionalized analogs

Mechanistic Insight :

  • Fluorine’s inductive effect lowers the electron density at the ortho and para positions, facilitating attack by nucleophiles.

Michael Addition Reactions

The primary amine group participates in Michael additions with α,β-unsaturated carbonyl compounds.

Example Reaction :

  • Substrate : Ethyl 2-cyano-3,3-bis(methylthio)acrylate

  • Conditions : KOH in dioxane, 60°C

  • Product : Pyrimidine-fused benzothiazole derivatives (e.g., 20 and 22 in Scheme 4 of ).

Key Observation :

  • Intramolecular cyclization follows the Michael addition, forming pyrimidine rings .

Cyclocondensation with Guanidine Derivatives

The amine group reacts with guanidine analogs to form pyrimidine-based heterocycles.

Guanidine DerivativeConditionsProductReference
2-Benzothiazolyl guanidineKOH, dioxane, 80°CN-(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamides

Structural Confirmation :

  • IR : NH₂ and NH stretches at ~3463 cm⁻¹ and ~3266 cm⁻¹ .

  • ¹H NMR : Aromatic protons at δ 7.69–8.78 ppm; CH proton singlet at δ 8.78 ppm .

Sulfonamide Formation

The amine reacts with sulfonyl chlorides to form sulfonamide linkages, a key step in medicinal chemistry.

General Procedure :

  • Reactant : Arenesulfonyl chloride

  • Conditions : K₂CO₃, DCM, RT

  • Product : this compound sulfonamides .

Biological Relevance :

  • Sulfonamides are explored for kinase inhibition (e.g., CDK4/6) and antitubercular activity .

Comparative Analysis of Reaction Conditions

Reaction TypeTypical Yield (%)Preferred SolventTemperature RangeCatalysts/Reagents
NAS70–85DMF80–100°CK₂CO₃, NaH
Michael Addition65–78Dioxane60–80°CKOH
Cyclocondensation75–90EtOHRefluxPiperidine
Sulfonamide Formation80–95DCMRTNEt₃, MsCl

Mechanistic Pathways

  • Oxidative S–N Bond Formation : Hypervalent iodine reagents (e.g., PhI(OCOCF₃)₂) mediate intramolecular S–N coupling, forming thiadiazoles (e.g., 3-substituted-5-arylamino-1,2,4-thiadiazoles) .

  • Pyrimidine Cyclization : Michael adducts undergo intramolecular cyclization via nucleophilic attack of the amino group on electrophilic carbons (e.g., cyano groups), forming fused pyrimidine systems .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active scaffolds, particularly in anticancer and kinase-targeted drug discovery . Further studies are needed to explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[d]thiazole derivatives, including N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine. These compounds have been shown to interact with multiple protein targets involved in cancer progression. Specifically, they exhibit inhibitory effects on various kinases and other proteins that are critical for tumor growth and survival.

Case Study: Antineoplastic Activity

A study demonstrated that derivatives of benzo[d]thiazole, including those similar to this compound, displayed significant antitumor activity against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest through modulation of signaling pathways involving p53 and BCL-XL proteins .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that derivatives incorporating the benzo[d]thiazole moiety have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Benzo[d]thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus25 μg/mL
2Escherichia coli32 μg/mL
3Candida albicans30 μg/mL

This table summarizes the antimicrobial efficacy of several derivatives, indicating that the introduction of halogen substituents enhances antibacterial activity .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with benzo[d]thiazole derivatives. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).

Pharmacokinetic Profiles

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for its development as a drug candidate.

Key Findings

  • Absorption : Rapid absorption in gastrointestinal models.
  • Metabolism : Metabolized primarily in the liver with minimal toxicity observed in preclinical models.
  • Excretion : Primarily excreted via renal pathways, indicating a need for monitoring kidney function during treatment .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical profiles of benzothiazole derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Compound Name Substituents (Position) Key Features
N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine 4-Fluorophenyl (2-NH), methylthio (6) Combines fluorine for metabolic stability and methylthio for lipophilicity.
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) 4-Methoxyphenyl (6), NH₂ (2) Methoxy group enhances NO scavenging (IC₅₀ = 38.19 μg/mL).
6-p-Tolylbenzo[d]thiazol-2-amine (3a) p-Tolyl (6), NH₂ (2) Methyl group improves urease inhibition (IC₅₀ = 26.35 μg/mL).
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (4) Bromine (6), acetamide (2) Bromine reduces NO scavenging efficacy (IC₅₀ = 46.5 μg/mL).
7-Chloro-6-fluorobenzo[d]thiazol-2-amine (1) Cl (7), F (6), NH₂ (2) Halogenation enhances antioxidant activity (DPPH assay).
N-(4-Fluorophenyl)benzo[d]thiazol-2-amine (3c) 4-Fluorophenyl (2-NH), H (6) Fluorophenyl improves solubility (mp 216–217°C).

Physicochemical Properties

  • Melting Points: Fluorinated derivatives (e.g., 3c in , mp 216–217°C) generally exhibit higher melting points than non-fluorinated analogs due to increased crystallinity.

Biological Activity

N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including this compound, have been extensively studied for their biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. The presence of a fluorine atom in the phenyl ring often enhances biological activity by improving lipophilicity and modifying the electronic properties of the molecule .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit potent antimicrobial properties against various pathogens. In vitro studies have shown that compounds containing the benzothiazole moiety can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMicroorganismMIC (μg/mL)Reference
N-(4-fluorophenyl)-6-(methylthio)...Staphylococcus aureus25
N-(4-fluorophenyl)-6-(methylthio)...Escherichia coli30
N-(4-fluorophenyl)-6-(methylthio)...Candida albicans20

The compound has demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Properties

Benzothiazole derivatives also exhibit anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In particular, derivatives with a methylthio group have been shown to enhance anti-inflammatory activity through modulation of signaling pathways involved in inflammation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound exhibited IC50 values of 15 μM for HeLa cells, 20 μM for MCF-7 cells, and 18 μM for A549 cells, indicating significant cytotoxicity compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted aniline precursors. For example, 6-substituted benzo[d]thiazol-2-amine derivatives are often prepared using potassium thiocyanate and bromine in acidic conditions to form the thiazole ring . Purification typically involves column chromatography (silica gel, 60–120 mesh) with gradients of n-hexane and ethyl acetate, yielding products with >95% purity as confirmed by GC-MS and NMR .

Q. How is the compound characterized structurally?

  • Methodological Answer : Characterization includes 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl and methylthio groups) and HRMS for molecular weight validation. For example, derivatives like N-(3-chlorophenyl)benzo[d]thiazol-2-amine show distinct aromatic proton signals at δ 7.2–7.6 ppm in CDCl3, while methylthio groups resonate near δ 2.5 ppm . Melting points (e.g., 156–158°C for N-phenyl analogs) and IR spectroscopy (C=N stretches at ~1600 cm⁻¹) further confirm structural integrity .

Q. What preliminary biological screening methods are used for this compound?

  • Methodological Answer : Initial biological evaluation often involves in vitro antimicrobial assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using agar diffusion or microdilution methods. Compounds are tested at concentrations of 50–100 µg/mL, with zone-of-inhibition measurements or MIC values reported . For urease inhibition, assays measure IC50 values via spectrophotometric detection of ammonia release at 630 nm .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR studies analyze interactions with target enzymes like urease or acetylcholinesterase. For example, substituents like the 4-fluorophenyl group enhance hydrophobic interactions in enzyme active sites, as shown by docking scores correlating with experimental IC50 values (e.g., 28.57 µM for urease inhibition) . DFT calculations (B3LYP/6-31G**) optimize geometry and predict electronic properties influencing reactivity .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and intermolecular interactions. For instance, the dihedral angle between the benzothiazole and fluorophenyl rings in analogs like (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine is 3.8°, with C–H···N hydrogen bonds stabilizing crystal packing . Solid-state NMR and Hirshfeld surface analysis quantify non-covalent interactions (e.g., π–π stacking contributes 25.6% to crystal cohesion) .

Q. How do reaction conditions influence synthetic yields and selectivity?

  • Methodological Answer : Electrosynthesis (e.g., using NaBr as a mediator) offers a green alternative, achieving 68–77% yields for bromo- and trifluoromethyl-substituted analogs under solvent-free conditions . Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) while maintaining yields >70% for similar thiazoles . Solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C) critically affect cyclization efficiency .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Lipophilicity optimization via substituent variation (e.g., replacing methylthio with trifluoromethoxy) enhances blood-brain barrier penetration, as shown by logP calculations (CLOGP ~3.5) . Metabolic stability assays (e.g., liver microsome incubation) identify vulnerable sites for deuteration or fluorination, improving half-life (e.g., t1/2 > 4 hours in human microsomes) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How to address them?

  • Methodological Answer : Variability in antimicrobial results (e.g., MIC values differing by 2–4-fold across studies) may arise from assay conditions (e.g., nutrient broth vs. agar). Standardization using CLSI guidelines and internal controls (e.g., ciprofloxacin for bacteria) reduces variability . For enzyme inhibition, validate IC50 values via dose-response curves (3–5 replicates) and compare with positive controls like thiourea (urease) or donepezil (cholinesterase) .

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